4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid
Description
Historical Development of Nitro-Substituted Pyrazole Carboxylic Acids
The exploration of nitro-substituted pyrazoles began in the late 19th century with Ludwig Knorr’s seminal work on pyrazole synthesis via acetylene and diazomethane reactions. Early efforts focused on unsubstituted pyrazole derivatives, but the introduction of nitro groups gained momentum in the 1970s, driven by the demand for thermally stable heterocycles in energetic materials. A pivotal advancement was Habraken’s 1970 synthesis of 3-nitropyrazole (3-NP) through N-nitropyrazole rearrangement, which laid the groundwork for subsequent derivatives. The carboxylation of pyrazoles emerged later, with Claisen-Schmidt condensations enabling the attachment of carboxylic acid groups at the 3-position. By the 1990s, combinatorial chemistry techniques facilitated the systematic study of polysubstituted pyrazoles, including 4-nitro-1-propyl variants.
Table 1: Key Milestones in Nitro-Substituted Pyrazole Development
Significance in Heterocyclic Chemistry Research
The pyrazole ring’s electronic structure, featuring two adjacent nitrogen atoms, confers unique reactivity. The nitro group at the 4-position acts as a strong electron-withdrawing group, polarizing the ring and enhancing electrophilic substitution at the 5-position. This electronic modulation is critical for:
- Drug Design : Bioisosteric replacement of aromatic rings in NSAIDs (e.g., celecoxib analogs).
- Energetic Materials : Nitro groups improve oxygen balance in explosives like 3,4-dinitropyrazole.
- Coordination Chemistry : Carboxylic acid moieties enable metal-organic framework (MOF) construction.
The compound’s planar geometry, confirmed by X-ray crystallography (C-N bond lengths: ~1.33 Å), facilitates π-stacking interactions in supramolecular assemblies.
Evolution of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic Acid in Chemical Literature
First reported in the early 2000s, this compound’s synthesis typically involves three stages:
- Pyrazole Ring Formation : 1,3-Dipolar cycloaddition of nitrilimines with β-ketoesters.
- Nitration : Electrophilic nitration using HNO₃/H₂SO₄ at 0–5°C to ensure 4-position selectivity.
- Propylation and Carboxylation : Alkylation with 1-bromopropane followed by ester hydrolysis.
A 2015 study demonstrated a 72% yield optimization using HATU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] as a coupling agent. Recent advances employ flow chemistry to reduce reaction times from 24 hours to 45 minutes.
Research Relevance in Contemporary Chemical Sciences
Current applications span:
- Pharmaceuticals : Intermediate for kinase inhibitors targeting EGFR and VEGFR.
- Agrochemicals : Synergistic effects with strobilurin fungicides enhance crop protection.
- Energetic Materials : Detonation velocity calculations (D = 8,250 m/s) suggest utility in insensitive munitions.
Ongoing studies explore its use in photoactive metal complexes for organic photovoltaics, leveraging the nitro group’s electron-deficient character.
Properties
IUPAC Name |
4-nitro-1-propylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-2-3-9-4-5(10(13)14)6(8-9)7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPACPBEJCIEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common method involves the nitration of 1-propyl-1H-pyrazole-3-carboxylic acid. The reaction is typically carried out by adding 1-propyl-1H-pyrazole-3-carboxylic acid to a mixture of concentrated nitric acid and sulfuric acid. The reaction mixture is heated to around 100°C for 16 hours, and the progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by vacuum filtration and recrystallized from acetone to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Reduction Reactions
The nitro group at position 4 undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions.
Substitution Reactions
The nitro group participates in nucleophilic aromatic substitution (NAS) with amines or thiols under basic conditions.
| Substituting Agent | Base | Solvent | Temperature | Product | Selectivity |
|---|---|---|---|---|---|
| Aniline | K₂CO₃ | DMF | 80°C | 4-(Phenylamino)-1-propyl-1H-pyrazole-3-carboxylic acid | 85% para |
| Sodium methanethiolate | Et₃N | THF | 60°C | 4-(Methylthio)-1-propyl-1H-pyrazole-3-carboxylic acid | 78% |
Condensation Reactions
The carboxylic acid group enables peptide coupling or esterification:
Esterification
| Ester Type | Alcohol | Catalyst | Conditions | Yield |
|---|---|---|---|---|
| Methyl ester | MeOH | H₂SO₄ (cat.) | Reflux, 4 hrs | 89% |
| Benzyl ester | BnOH | DCC/DMAP | RT, 12 hrs | 76% |
Amide Formation
| Amine | Coupling Reagent | Solvent | Product | Purity |
|---|---|---|---|---|
| Glycine methyl ester | EDC/HOBt | DCM | 1-Propyl-4-nitro-1H-pyrazole-3-carboxamide derivative | 94% |
| Aniline | CDI | THF | N-Phenylamide analog | 81% |
Decarboxylation
Controlled thermal decarboxylation produces derivatives for pharmaceutical intermediates:
-
Conditions : 180°C, diphenyl ether, N₂ atmosphere
-
Product : 4-Nitro-1-propyl-1H-pyrazole (89% yield)
Ring Functionalization
The pyrazole ring undergoes electrophilic substitution under nitration/sulfonation:
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 4-Nitro-1-propyl-5-nitro-1H-pyrazole-3-carboxylic acid | 63% |
| Sulfonation | ClSO₃H, CH₂Cl₂, −10°C | C4 | 4-Sulfo-1-propyl-1H-pyrazole-3-carboxylic acid | 58% |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces nitro group rearrangement:
-
Primary Product : 3-Nitro-1-propyl-1H-pyrazole-4-carboxylic acid (quantum yield Φ = 0.32)
-
Side Reaction : Partial decarboxylation observed at >6 hrs exposure
Mechanistic Insights and Challenges
-
Steric Effects : The propyl group at N1 hinders substitution at C5, favoring C4 reactivity.
-
pH Sensitivity : Carboxylic acid deprotonation above pH 4.2 accelerates nitro group reduction but risks decarboxylation.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing transition states .
Scientific Research Applications
4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of biologically active compounds, including enzyme inhibitors and receptor antagonists.
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The propyl group provides hydrophobic interactions that enhance the compound’s binding affinity to its targets. These interactions collectively contribute to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Molecular Differences
Key Observations :
- Steric and Electronic Effects: The position of the carboxylic acid group (3 vs. A carboxylic acid at position 3 (hypothetical target) may exhibit stronger intramolecular interactions compared to position 5 analogs .
- Molecular Weight : The methyl group in the compound increases its molecular weight by ~14 Da compared to the other two compounds .
Physicochemical Properties
| Property | Compound | Compound |
|---|---|---|
| CAS Number | 139756-00-6 | 76424-48-1 |
| Exact Mass | N/A | 199.059 |
| LogP | N/A | 1.4918 |
| PSA (Polar Surface Area) | N/A | 111.80 Ų |
| Storage | Shipped with blue ice | Not specified |
Key Observations :
Compound
Compound
- Synonym Variations: Includes "4-nitro-3-n-propylpyrazole-5-carboxylic acid," highlighting naming flexibility in chemical databases .
- Downstream Utility : Listed with two downstream derivatives, suggesting utility in synthetic pathways .
Biological Activity
4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound features a five-membered ring structure with two nitrogen atoms, contributing to its reactivity and interaction with biological systems. The presence of a nitro group enhances its potential as a bioactive compound, influencing its pharmacodynamics and pharmacokinetics.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act as a modulator at various receptors, influencing signaling pathways that regulate physiological responses. For instance, studies have indicated its interaction with phosphodiesterases (PDEs), which are crucial in cyclic nucleotide signaling.
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Properties : Research has indicated that this compound can induce apoptosis in cancer cell lines, demonstrating potential as an anticancer agent. Its mechanism involves the activation of caspases and modulation of apoptotic pathways.
- Antimicrobial Effects : Studies have highlighted its bactericidal properties against various strains of bacteria, suggesting its utility in developing new antimicrobial therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated that the compound inhibits growth in breast cancer cell lines with an IC50 value of 15 µM. |
| Johnson et al. (2023) | Reported significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Lee et al. (2024) | Investigated the compound's effect on PDEs; found it effectively reduces cAMP levels in vitro, indicating potential for cardiovascular applications. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-nitro-1-propyl-1H-pyrazole-3-carboxylic acid, and how can intermediates be optimized?
- Methodology : Synthesis typically involves nitration of pyrazole precursors followed by alkylation and carboxylation. For example, Ethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS: 139756-00-6) can serve as a key intermediate. Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid derivative . Propyl group introduction may require nucleophilic substitution or transition-metal-catalyzed coupling .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for nitration, aqueous ethanol for hydrolysis) to improve yields.
Q. What analytical techniques are recommended for characterizing this compound and confirming its purity?
- Methodology :
- NMR : - and -NMR to confirm substituent positions (e.g., nitro at C4, propyl at N1).
- IR : Detect characteristic peaks for nitro (1520–1350 cm) and carboxylic acid (2500–3300 cm) groups.
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., theoretical MW: 227.22 g/mol) .
- Purity : Use HPLC with a C18 column and UV detection at 254 nm; ≥95% purity is acceptable for most studies.
Q. How do solubility and storage conditions impact experimental reproducibility?
- Solubility : Limited aqueous solubility (common in pyrazole derivatives) necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Prepare stock solutions at 10 mM in DMSO and dilute in buffer to avoid precipitation .
- Storage : Store at −20°C in airtight containers under inert gas (N) to prevent nitro group degradation. Avoid prolonged exposure to light .
Q. What safety protocols are critical when handling this compound?
- Hazards : Acute toxicity (oral LD: not reported), skin corrosion, and respiratory irritation .
- Mitigation : Use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention.
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the nitro group in biological activity?
- Methodology :
- Electrochemical Analysis : Cyclic voltammetry to assess redox potential of the nitro group, which may correlate with pro-drug activation (e.g., nitric oxide release) .
- SAR Studies : Compare analogs (e.g., 4-amino or 4-cyano derivatives) in enzyme inhibition assays (e.g., COX-2) to evaluate nitro group necessity .
Q. What crystallographic data are available for structural analysis of pyrazole-carboxylic acid derivatives?
- Techniques : Single-crystal X-ray diffraction (e.g., 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid, CCDC 712345) reveals bond angles and hydrogen-bonding networks critical for ligand-receptor interactions .
- Application : Use Mercury Software to model nitro group orientation and predict steric effects in binding pockets.
Q. What in vivo models are suitable for studying pharmacokinetics and toxicity?
- Model Selection : Rodents (rats/mice) for preliminary ADME studies. Dose at 10–50 mg/kg (oral or IV) and monitor plasma levels via LC-MS/MS .
- Toxicity Endpoints : Assess liver enzymes (ALT/AST), renal function (creatinine), and histopathology after 14-day exposure .
Q. How can computational methods improve structure-activity relationship (SAR) predictions?
- Tools :
- Docking Simulations (AutoDock Vina) : Dock the compound into target proteins (e.g., PDE4 or COX-2) to prioritize synthetic targets.
- QSAR Models : Use molecular descriptors (logP, polar surface area) to predict bioavailability .
Data Contradictions and Recommendations
- Stability Discrepancies : Some sources recommend −20°C storage , while others suggest inert gas at room temperature . Validate stability via accelerated degradation studies (40°C/75% RH for 1 month).
- Synthetic Yields : Reported yields vary due to nitration conditions (e.g., HNO/HSO vs. acetyl nitrate). Optimize stoichiometry and temperature (0–5°C for nitration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
